molecular formula C13H13BrF3N5O3 B1144033 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea CAS No. 1216379-05-3

1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea

Cat. No.: B1144033
CAS No.: 1216379-05-3
M. Wt: 424.1732296
InChI Key:
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Description

1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, also known as this compound or ABQ, is an organic compound with a wide range of applications in scientific research. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound with a 6-membered ring. ABQ is a versatile compound and has been used in a variety of scientific studies, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

  • Anticancer Properties : Urea derivatives, including compounds similar to "1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea", have shown promising antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. These derivatives exhibit moderate to strong activity, depending on their specific structural modifications, indicating their potential as lead compounds in the development of new cancer therapies (Perković et al., 2016).

  • Nephrotoxicity Studies : Some studies have investigated the nephrotoxicity of compounds structurally related to "this compound". For instance, the toxicity of bromo-urea derivatives in kidney function has been examined, highlighting the importance of understanding the potential adverse effects of such compounds (Monks et al., 1988).

  • Enzyme Inhibition : Urea derivatives have been studied for their potential as enzyme inhibitors. Research indicates that certain urea compounds can efficiently inhibit enzymes such as acetylcholinesterase, which is relevant for the treatment of conditions like Alzheimer's disease (Vidaluc et al., 1995).

  • Corrosion Inhibition : Urea derivatives have also been evaluated for their role as corrosion inhibitors for metals like steel. These compounds can form protective layers on metal surfaces, thus preventing corrosion, which is valuable in industrial applications (Mistry et al., 2011).

  • Molecular Complexation and Self-Assembly : Studies have explored the use of heterocyclic ureas in forming multiply hydrogen-bonded complexes. These findings are significant in the field of molecular self-assembly and could have implications for the development of new materials and nanotechnology applications (Corbin et al., 2001).

  • Antimicrobial Activity : Certain urea derivatives have demonstrated antimicrobial activity, indicating their potential use in developing new antibacterial agents (El-Sayed, 2006).

Mechanism of Action

Target of Action

Hydroxy brimonidine, also known as 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, is an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors, which it binds preferentially over alpha-1 receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma .

Mode of Action

Hydroxy brimonidine interacts with its targets, the alpha-2 adrenergic receptors, by activating them . This activation leads to the inhibition of adenylyl cyclase and a reduction of cyclic AMP levels . The decrease in cyclic AMP subsequently reduces aqueous humor production by the ciliary body .

Biochemical Pathways

The activation of alpha-2 adrenergic receptors by hydroxy brimonidine affects the adenylate cyclase pathway . This results in a decrease in cyclic AMP levels, which in turn reduces aqueous humor production by the ciliary body . Additionally, brimonidine has been found to promote axon growth after optic nerve injury through Erk phosphorylation .

Pharmacokinetics

Hydroxy brimonidine readily penetrates the cornea following ocular administration to reach pharmacologically active concentrations in the aqueous humor and ciliary body . Peak plasma concentrations are achieved within 1 to 4 hours following ocular administration of a 0.2% brimonidine solution .

Result of Action

The molecular and cellular effects of hydroxy brimonidine’s action include a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow . This is beneficial in the treatment of conditions such as glaucoma and ocular hypertension . Additionally, brimonidine has been found to promote optic nerve regeneration via the activation of Erk1/2 .

Action Environment

The action, efficacy, and stability of hydroxy brimonidine can be influenced by various environmental factors. For instance, its oxidative stability is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists . Furthermore, the presence of TGF-β2 can affect the cellular properties of human trabecular meshwork cells treated with brimonidine .

Properties

IUPAC Name

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNPILVHZDPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216379-05-3
Record name Hydroxy brimonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY BRIMONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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